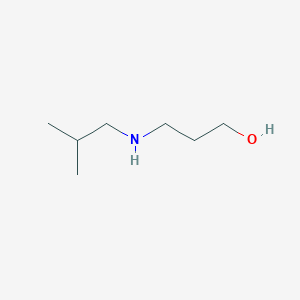

3-Isobutylamino-propan-1-ol

描述

Evolution of Substituted Propanol (B110389) Frameworks in Medicinal Chemistry Research

Substituted propanol frameworks are a privileged scaffold in medicinal chemistry, largely due to their versatile nature and ability to interact with a wide array of biological targets. The journey of these frameworks began with the discovery of beta-blockers, where the propanolamine (B44665) backbone proved essential for their pharmacological activity. ontosight.ai Over the decades, medicinal chemists have systematically modified this basic structure, introducing a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties. humanspecificresearch.orgfrontiersin.org

The evolution has seen the exploration of different substitution patterns on the propanol backbone, leading to the development of compounds with diverse therapeutic applications. These modifications often involve the introduction of aromatic rings, alkyl chains, and other functional groups to optimize interactions with specific receptor pockets. This systematic exploration has solidified the importance of the substituted propanol framework as a reliable starting point for drug discovery campaigns.

Significance of the Isobutylamino Moiety in Contemporary Chemical Design

The isobutylamino group, a key feature of the title compound, imparts specific and desirable properties in medicinal chemistry. This branched alkylamine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The steric bulk of the isobutyl group can also play a crucial role in determining the selectivity of a compound for its biological target by influencing the binding orientation within a receptor's active site.

Current Research Landscape and Emerging Applications of 3-Isobutylamino-propan-1-ol Analogues

Recent research has seen the synthesis and evaluation of a range of analogues of this compound. These studies aim to explore the structure-activity relationships (SAR) and to identify new therapeutic applications. For example, derivatives incorporating this aminopropanol (B1366323) have been synthesized and investigated for their potential as PTP1B inhibitors, which are of interest in the treatment of type 2 diabetes. nih.gov

The versatility of the this compound scaffold is further highlighted by its use as a building block in the synthesis of more complex molecules, including those with potential applications in materials science and as intermediates in the preparation of various biologically active compounds. smolecule.comgoogle.com Research into analogues has also extended to the development of compounds with potential antimicrobial and anticancer properties. vulcanchem.com

A study published in 2023 detailed the synthesis of nitroimidazole derivatives, including one that incorporates a modified this compound structure, to explore their cytotoxic and radiosensitizing activities. mdpi.com This highlights the ongoing efforts to leverage the structural features of this compound for the development of new therapeutic agents.

The following table summarizes some of the research findings on analogues of this compound:

| Analogue Class | Research Focus | Potential Application | Key Findings |

| Nitroimidazole Derivatives | Cytotoxic and radiosensitizing activity | Cancer therapy | Introduction of the isobutylamino group can modulate biological activity. mdpi.com |

| Quinoline Derivatives | Antitubercular and anti-HIV agents | Infectious diseases | Hybrid molecules showing dual activity are being explored. mdpi.com |

| Butenolide Derivatives | PTP1B inhibition | Type 2 Diabetes | Modification of the side chain, which could include aminopropanol moieties, influences inhibitory effects. nih.gov |

As research continues, it is anticipated that the this compound framework and its analogues will continue to be a valuable platform for the discovery of new and effective therapeutic agents. The inherent structural and physicochemical properties of this compound make it a compelling starting point for medicinal chemists working at the forefront of drug discovery.

Structure

3D Structure

属性

IUPAC Name |

3-(2-methylpropylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)6-8-4-3-5-9/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTOAJHGPKIACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378167 | |

| Record name | 3-Isobutylamino-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285124-45-0 | |

| Record name | 3-Isobutylamino-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Considerations for 3 Isobutylamino Propan 1 Ol and Its Derivatives

Novel Synthetic Routes for 3-Isobutylamino-propan-1-ol

The development of efficient and selective synthetic routes is crucial for accessing this compound. Research focuses on methods that offer high yields, control over stereochemistry, and adherence to sustainable practices.

While this compound itself is achiral, the introduction of substituents can create chiral centers, making asymmetric synthesis a critical consideration for producing specific stereoisomers. Enantioselective approaches are paramount for synthesizing chiral analogues that may exhibit distinct biological activities. Methodologies developed for similar chiral alcohols and amino alcohols provide a framework for the asymmetric synthesis of derivatives.

One prominent strategy involves the asymmetric reduction of a prochiral ketone precursor. Biocatalysis, utilizing microbial reductases, offers high enantioselectivity. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol has been achieved with high enantiomeric excess using a reductase from Saccharomyces cerevisiae. This enzymatic approach could be adapted to a suitably designed ketone precursor for a chiral derivative of this compound.

Another powerful approach is the catalyst-controlled asymmetric aldol (B89426) reaction. Cooperative catalysis, employing systems like a prolinol silyl (B83357) ether–metal salt–Brønsted acid combination, has been shown to achieve high diastereo- and enantioselectivity in the synthesis of propargylic alcohols from aldehydes and ynals. Such methods could be leveraged to construct the carbon backbone of substituted this compound derivatives with precise stereocontrol.

Table 1: Potential Enantioselective Strategies for Chiral Derivatives

| Synthetic Strategy | Catalyst/Reagent Type | Key Transformation | Potential Advantage |

|---|---|---|---|

| Asymmetric Reduction | Microbial Reductase (e.g., from Saccharomyces cerevisiae) | Ketone to Chiral Alcohol | High enantioselectivity (>99% ee), mild reaction conditions. |

| Asymmetric Aldol Reaction | Chiral Amine / Metal Cooperative Catalyst | Aldehyde + Ketone/Ynal | Precise control over both relative and absolute stereochemistry. |

Catalysis is fundamental to the efficient synthesis of the core aminopropanol (B1366323) structure. A common industrial route to the parent compound, 3-aminopropan-1-ol, involves the catalytic hydrogenation of ethylene (B1197577) cyanohydrin. This process is typically performed in the presence of ammonia (B1221849) and a hydrogenation catalyst to yield the primary amino alcohol.

The synthesis of this compound can be envisioned as a two-step process starting from this reaction:

Formation of 3-aminopropan-1-ol: Hydrogenation of ethylene cyanohydrin using a catalyst.

Introduction of the Isobutyl Group: Reductive amination of 3-aminopropan-1-ol with isobutyraldehyde (B47883) or direct N-alkylation with an isobutyl halide.

The choice of catalyst for the initial hydrogenation step is critical. Catalysts containing elements from Group 8 of the periodic table, such as cobalt (Co) and nickel (Ni), are particularly effective. Raney-type catalysts, like Raney cobalt, are often used to suppress the formation of secondary and tertiary amine byproducts, ensuring a high yield of the desired primary amine.

Table 2: Catalysts in Aminopropanol Synthesis

| Catalyst Type | Active Metal(s) | Precursor | Reaction | Reference |

|---|---|---|---|---|

| Raney Catalyst | Cobalt (Co) | Ethylene Cyanohydrin | Hydrogenation in presence of ammonia |

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact and enhance safety and efficiency. The twelve principles of green chemistry provide a guide for developing more sustainable synthetic processes.

Key applications in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product. The catalytic hydrogenation of ethylene cyanohydrin followed by reductive amination is a relatively atom-economical pathway.

Catalysis: The use of catalytic reagents over stoichiometric ones minimizes waste. Catalysts like Raney cobalt are used in small amounts and can often be recycled.

Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives, such as water or performing reactions under solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic methods often operate under mild conditions.

Table 3: Application of Green Chemistry Principles

| Principle | Application to Synthesis of this compound |

|---|---|

| 1. Prevention | Optimizing reactions to minimize the formation of byproducts like di- and tri-substituted amines. |

| 2. Atom Economy | Utilizing addition reactions like hydrogenation and reductive amination that incorporate most atoms from the reactants. |

| 9. Catalysis | Employing recyclable hydrogenation catalysts (e.g., Ni, Co) to reduce waste and improve efficiency. |

| 5. Safer Solvents & Auxiliaries | Exploring aqueous media for certain steps or reducing the total volume of organic solvents used in purification. |

Derivatization Strategies and Analogue Design

The functional groups of this compound provide convenient points for chemical modification to produce a library of derivatives. These analogues are essential for exploring structure-activity relationships (SAR) and for incorporation into more complex molecular architectures.

SAR studies involve systematically altering the structure of a molecule to determine which parts are responsible for its biological effects. For this compound, derivatization can occur at three primary sites: the isobutyl group, the secondary amine, and the primary hydroxyl group.

Modification of the Isobutyl Group: The size, shape, and lipophilicity of the alkyl substituent on the nitrogen can be varied. Analogues could be synthesized by reacting 3-aminopropan-1-ol with different aldehydes or ketones via reductive amination.

Modification at the Nitrogen Atom: The N-H bond can be replaced by other functional groups. For example, acylation could produce amides, while reaction with sulfonyl chlorides would yield sulfonamides.

Modification of the Hydroxyl Group: The primary alcohol can be converted into esters, ethers, or other functional groups to probe the importance of its hydrogen-bonding capability.

These systematic modifications allow researchers to map the chemical space around the core structure to optimize desired properties.

Table 4: Hypothetical Derivatization for SAR Studies

| Modification Site | Example Reaction | Resulting Derivative Class | Rationale for SAR |

|---|---|---|---|

| Isobutyl Group | Reductive amination with various aldehydes | N-alkyl/N-aryl aminopropanols | Investigate steric and electronic effects of the N-substituent. |

| Secondary Amine | Acylation with acid chlorides | Amides | Modulate basicity and introduce new hydrogen bond acceptors. |

The nucleophilic nature of the secondary amine and the hydroxyl group makes this compound a valuable building block for synthesizing more complex molecules, particularly those containing heterocyclic rings. Heterocycles are core components of many biologically active compounds.

The secondary amine can readily participate in nucleophilic aromatic substitution reactions with activated halo-heterocycles. For instance, the synthesis of 3-N-piperazinyl-propan-1-ol derivatives demonstrates the coupling of an aminopropanol with a piperazine (B1678402) ring. Similarly, the amine can be used to displace a bromine atom on a benzanthrone (B145504) core, linking the aminopropanol moiety to a larger polycyclic aromatic system. This strategy is a powerful method for creating novel hybrid molecules that combine the structural features of the aminopropanol with the diverse chemical and physical properties of various heterocyclic scaffolds.

Prodrug and Bioconjugate Design based on this compound Scaffold

While direct and extensive research focused solely on the prodrug and bioconjugate applications of this compound is limited in publicly available literature, the inherent chemical structure of the scaffold offers significant potential for such applications in medicinal chemistry and drug delivery. The molecule possesses two key functional groups amenable to chemical modification: a primary hydroxyl (-OH) group and a secondary amino (-NH-) group. These sites allow for the attachment of promoieties to create prodrugs with enhanced physicochemical or pharmacokinetic properties, or for its use as a linker in more complex bioconjugate systems.

Prodrug Strategies

The primary goal of a prodrug strategy is to transiently modify a drug molecule to overcome specific barriers, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. nih.govnih.gov For the this compound scaffold, derivatization can be targeted at either the alcohol or the amine functionality.

Derivatization of the Hydroxyl Group:

The primary alcohol is an ideal handle for creating ester, carbonate, and phosphate-based prodrugs. These linkages are often designed to be cleaved by ubiquitous esterase enzymes in the body to release the parent molecule.

Ester Prodrugs: Attaching various carboxylic acids can modulate the lipophilicity of the scaffold. For instance, creating simple aliphatic esters can increase cell membrane permeability. researchgate.netresearchgate.net A more advanced strategy involves using amino acids as promoieties. nih.gov Such amino acid esters can be designed to hijack nutrient transporters, like the peptide transporter 1 (PEPT1), which is highly expressed in the intestine, thereby improving oral absorption. nih.govmdpi.com

Phosphate (B84403) Esters: To dramatically increase aqueous solubility for intravenous formulations, a phosphate group can be added to the hydroxyl moiety. nih.gov This highly polar group is readily cleaved by alkaline phosphatases in vivo to regenerate the parent alcohol.

The following interactive table illustrates hypothetical prodrugs of the this compound scaffold targeting the hydroxyl group and the intended effect on physicochemical properties.

| Prodrug Moiety (Attached to -OH) | Linkage Type | Potential Cleavage Mechanism | Primary Goal |

| Valine | Amino Acid Ester | Esterases (e.g., Valacyclovirase) nih.gov | Enhance oral absorption via PEPT1 |

| Acetic Acid | Aliphatic Ester | General Esterases | Increase lipophilicity |

| Succinic Acid | Hemiester | General Esterases | Improve aqueous solubility |

| Phosphate | Phosphate Ester | Alkaline Phosphatases | Significantly increase aqueous solubility |

Derivatization of the Amino Group:

The secondary amine can be masked using various bioreversible linkages, with carbamates being one of the most common and effective approaches. acs.org

Carbamate (B1207046) Prodrugs: Carbamates can be formed by reacting the amine with an appropriate chloroformate or activated carbonate. acs.org The stability of the resulting carbamate bond is highly dependent on its substitution pattern. N-monosubstituted carbamates are often chemically labile, whereas N,N-disubstituted carbamates (where the second substituent is the isobutyl group in this case) are generally more stable and may require enzymatic cleavage, for example by cytochrome P450 enzymes. nih.gov This allows for tuning the rate of drug release.

Amide Prodrugs: While chemically straightforward to synthesize, amide bonds are generally characterized by high stability in vivo and are often too robust to be cleaved efficiently, limiting their utility as prodrugs unless specific peptidases are targeted. nih.gov

The table below provides examples of potential prodrug strategies targeting the amino group of the scaffold.

| Prodrug Moiety (Attached to -NH-) | Linkage Type | Potential Cleavage Mechanism | Key Characteristic |

| Ethoxycarbonyl | Carbamate | Chemical and/or Enzymatic Hydrolysis | Generally stable, modulates polarity |

| N-Methyl-Glycine | Amide | Peptidases (if recognized) | High stability, often not ideal for prodrugs |

| Phosphoryloxymethyl Carbamate | Carbamate | Alkaline Phosphatases followed by cascade nih.gov | Enhances aqueous solubility |

Bioconjugate Design

Bioconjugation is the covalent linking of two molecules where at least one is a biomolecule, such as a peptide, protein, or antibody. wikipedia.orgvectorlabs.com This strategy is central to creating targeted therapies like antibody-drug conjugates (ADCs) or for attaching imaging agents. The this compound scaffold can be incorporated into such designs either as a small molecule to be conjugated or as a component of a larger, functional linker system.

Conjugation Chemistries:

The amine and alcohol groups serve as reactive sites for a variety of well-established bioconjugation reactions. biosyn.com

Amine-Directed Conjugation: The secondary amine is a nucleophile that can react with various electrophilic reagents. A common strategy is acylation with N-hydroxysuccinimide (NHS) esters to form a stable amide bond, linking the scaffold to a protein's surface lysine (B10760008) residues, for example. wikipedia.org

Alcohol-Directed Conjugation: The primary alcohol can be used to form ester linkages with carboxylic acids on a biomolecule or linker, often activated by coupling agents like carbodiimides.

The Scaffold as a Linker Component:

The 1,3-amino alcohol motif is a valuable component in the design of chemical linkers. researchgate.netnih.gov Linkers in bioconjugates connect the payload (e.g., a cytotoxic drug) to the targeting moiety (e.g., an antibody). The stability and cleavage properties of the linker are critical. While 1,2-amino alcohols are known to be cleavable linkers via periodate (B1199274) oxidation, the 1,3-amino alcohol structure of this scaffold would not undergo the same reaction but could be integrated into more complex systems that are cleaved by other mechanisms, such as specific enzymes present in a target tissue. nih.gov This could enable the controlled release of an active agent at the desired site of action.

This table summarizes common bioconjugation reactions applicable to the functional groups of this compound.

| Functional Group | Reagent Class | Resulting Linkage | Application Notes |

| Amino (-NH-) | NHS-Ester | Amide | Common for labeling proteins at lysine residues wikipedia.org |

| Amino (-NH-) | Isothiocyanate | Thiourea | Stable linkage, often used for small molecule conjugation |

| Hydroxyl (-OH) | Activated Carboxylic Acid | Ester | Susceptible to hydrolysis by esterases, can be used for cleavable linkers |

| Hydroxyl (-OH) | Alkyl Halide | Ether | Highly stable, non-cleavable linkage |

Molecular Mechanisms of Biological Activity

Receptor Interaction and Modulation Studies

Current research on 3-Isobutylamino-propan-1-ol's interaction with receptors is limited. While comprehensive data remains to be elucidated, preliminary studies and computational models provide foundational insights into its potential receptor engagement.

Detailed experimental data on the ligand-receptor binding kinetics and thermodynamics of this compound are not extensively available in the current scientific literature. The study of binding kinetics, which includes the association (kon) and dissociation (koff) rate constants, is crucial for understanding the duration of action and the dynamic nature of the compound's interaction with its receptor. researchgate.netwikipedia.org Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), would further clarify the driving forces behind the binding event. nih.gov

There is currently no specific research detailing the allosteric modulation properties of this compound. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or diminish the effect of the endogenous ligand. researchgate.netmdpi.com Understanding if this compound acts as a positive or negative allosteric modulator would require dedicated functional assays. nih.govresearchgate.net

The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate certain signaling pathways over others at the same receptor. Information regarding whether this compound exhibits such biased signaling is not currently published.

G protein-coupled receptors (GPCRs) can form complexes known as heteromers, which can alter their pharmacological and signaling properties. nih.gov The formation of D1-H3 receptor heteromers, for instance, can redirect signaling towards the MAPK pathway in a Gs-independent and Gi-dependent manner. nih.gov It is unknown if this compound influences or is influenced by receptor heteromerization.

Enzyme Interaction and Inhibition Kinetics

The interaction of this compound with various enzymes is a key aspect of its biological activity profile.

While a broad enzymatic screening of this compound has not been reported, the structural motifs of the compound suggest potential interactions with certain enzyme families.

Cholinesterases: Carbamate-based compounds are known inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov However, there is no specific data confirming the inhibitory activity of this compound against these enzymes.

Carbonyl Reductases: Carbonyl reductase 1 (CBR1) is an enzyme involved in the metabolism of a wide array of carbonyl-containing compounds. nih.govdrugbank.com Inhibition of CBR1 can affect the metabolism of certain drugs. nih.gov The potential for this compound to inhibit CBR1 or other carbonyl reductases has not been investigated.

Insufficient Data Available for "this compound" to Fulfill Article Request

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the molecular mechanisms of biological activity for the chemical compound this compound. The initial investigation did not yield any studies detailing its role as an enzyme inhibitor, its kinetic characterization, or its influence on cellular pathways.

The user's request specified a detailed article focusing on several key areas of the compound's biological function, including:

Mechanistic Enzymology: The specific biochemical interactions and mechanisms by which this compound might inhibit enzyme function.

Kinetic Characterization: Quantitative analysis of the enzyme-inhibitor complex, including association and dissociation constants.

Cellular Pathway Modulation: The effects of the compound on downstream signaling cascades, gene expression, protein synthesis, and its impact on cellular proliferation and apoptosis in disease models.

Therefore, it is not possible to generate the requested article on the "" of this compound at this time. Further empirical research on this specific compound is required before a comprehensive and scientifically accurate report can be compiled.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Biological Implications

Systematic modification of different parts of the 3-Isobutylamino-propan-1-ol molecule can provide valuable insights into the key structural features required for its biological activity. The following sections discuss the potential consequences of modifying the isobutyl group, the propanol (B110389) backbone, and the amino nitrogen.

The isobutyl group, a branched alkyl substituent on the amino nitrogen, plays a significant role in the molecule's interaction with biological targets. Its size, shape, and lipophilicity can influence binding affinity and selectivity. Modifications to this group can lead to significant changes in biological activity.

Varying Alkyl Chain Length and Branching: Altering the isobutyl group to other alkyl substituents, such as n-butyl, sec-butyl, or tert-butyl, can probe the steric requirements of the binding pocket. For instance, in a series of N-substituted amino alcohol derivatives, variations in the alkyl group have been shown to impact their biological efficacy. It is often observed that a certain degree of branching is optimal for activity, as it can provide a better fit into a hydrophobic pocket of a receptor or enzyme.

Introduction of Cyclic Moieties: Replacing the isobutyl group with cyclic structures like cyclobutyl or cyclopentyl can restrict the conformational flexibility of the side chain. This can lead to an increase in binding affinity if the constrained conformation is the bioactive one.

Incorporation of Functional Groups: The introduction of polar functional groups, such as hydroxyl or ether groups, into the isobutyl moiety can alter the compound's solubility and its ability to form hydrogen bonds. For example, the presence of a hydroxyl group could introduce an additional hydrogen bond donor/acceptor, potentially enhancing binding to a biological target.

Table 1: Hypothetical Biological Activity of 3-Amino-1-propanol Analogs with Modified N-Alkyl Groups

| Compound | N-Substituent | Relative Biological Activity (%) |

| 1 | Isobutyl | 100 |

| 2 | n-Butyl | 85 |

| 3 | sec-Butyl | 110 |

| 4 | tert-Butyl | 70 |

| 5 | Cyclobutyl | 95 |

This table presents hypothetical data based on general SAR principles for β-amino alcohols.

Alteration of Chain Length: Changing the length of the carbon chain from propanol to ethanol (B145695) or butanol would alter the distance between the amino and hydroxyl groups. This modification can be critical, as the precise spacing of these functional groups is often essential for optimal interaction with a biological target.

Introduction of Substituents on the Backbone: Adding substituents, such as methyl or hydroxyl groups, to the propanol chain can create chiral centers and introduce steric bulk. These changes can influence the molecule's stereochemistry and its ability to fit into a binding site. For example, the stereochemistry of the hydroxyl group in many β-amino alcohols is crucial for their pharmacological activity.

Conformational Restriction: Incorporating the propanol backbone into a cyclic system, such as a cyclopentanol (B49286) or cyclohexanol (B46403) ring, would significantly restrict its conformational freedom. This can help to identify the bioactive conformation of the molecule.

The secondary amine in this compound is a key functional group that can participate in hydrogen bonding and ionic interactions. Substitutions on this nitrogen atom can modulate its basicity and steric hindrance.

N-Alkylation and N-Arylation: While the parent compound has an isobutyl group, further substitution to create a tertiary amine would significantly alter its properties. N-arylation, the introduction of an aromatic ring, could lead to new π-π stacking interactions with the target, potentially increasing affinity. Studies on related compounds have shown that N-benzyl substitution can enhance antiproliferative activity. nih.gov

Introduction of Electron-Withdrawing Groups: Acylation of the amino nitrogen with groups like acetyl or benzoyl would decrease its basicity. This can impact the formation of ionic bonds with acidic residues in a protein target.

Incorporation into a Heterocycle: Incorporating the nitrogen atom into a heterocyclic ring system, such as piperidine (B6355638) or morpholine, can introduce new structural features and alter the molecule's physicochemical properties, such as its polarity and solubility.

Computational Approaches in SAR and SPR Analysis

Computational chemistry provides powerful tools to investigate SAR and SPR, offering insights that can guide the synthesis and evaluation of new analogs.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For a series of this compound analogs, a QSAR model could be developed to predict the activity of unsynthesized compounds.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression or partial least squares. A robust QSAR model can identify the key molecular properties that govern the biological activity. For instance, a QSAR study on aryloxypropanolamine derivatives, a class of compounds structurally related to this compound, revealed the importance of steric and electronic fields in their interaction with the target. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Property Measured |

| Steric | Molecular Weight, Molar Volume | Size and shape of the molecule |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons |

| Hydrophobic | LogP | Lipophilicity and water solubility |

| Topological | Connectivity Indices | Atomic arrangement and branching |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a small molecule like this compound might bind to the active site of a target protein. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. This can provide valuable information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that occur upon ligand binding. For example, molecular docking and dynamics simulations have been used to correlate experimental and theoretical results for other biologically active molecules.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For a molecule like this compound, a pharmacophore model would typically include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the nitrogen atom), and a hydrophobic feature (the isobutyl group).

Such a pharmacophore model can be used as a query in virtual screening campaigns to search large chemical databases for novel compounds with similar features and potentially similar biological activities. This approach has been successfully applied to the discovery of new ligands for a variety of targets, including G protein-coupled receptors (GPCRs) like the beta-adrenergic receptors.

Virtual screening studies targeting beta-adrenergic receptors have often utilized pharmacophore models derived from known antagonists, which frequently contain the propanolamine (B44665) scaffold. These models guide the selection of candidate molecules for further experimental testing, accelerating the drug discovery process.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches

Fragment-based drug design is a strategy that begins with the identification of small, low-affinity compounds (fragments) that bind to a biological target. These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. With a molecular weight of approximately 131 g/mol , this compound itself falls within the typical size range of a fragment.

The simple, linear nature of this compound makes it an attractive starting point for FBDD. The hydroxyl and amino groups provide anchor points for binding to a target protein, while the isobutyl group can explore hydrophobic pockets. The propanol backbone offers multiple vectors for chemical modification and fragment growth.

Scaffold hopping is a medicinal chemistry strategy aimed at discovering novel chemical scaffolds that retain the biological activity of a known active compound. Starting from a molecule containing the this compound scaffold, one could envision replacing the propanolamine core with other structural motifs while maintaining the key pharmacophoric features. This could lead to the discovery of compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For example, the linear backbone could be replaced with a more rigid cyclic structure to improve binding affinity and reduce conformational flexibility.

Below is a table summarizing the key structural features of this compound and their potential roles in its biological activity, based on studies of related beta-amino alcohols.

| Structural Feature | Potential Role in Biological Activity |

| Primary Hydroxyl Group | Hydrogen bond donor, crucial for interaction with receptor active sites. |

| Secondary Amino Group | Hydrogen bond acceptor and/or protonated to form an ionic interaction. |

| Isobutyl Group | Hydrophobic interactions with the target protein, influencing affinity and selectivity. |

| Propanol Backbone | Provides the correct spatial arrangement of the hydroxyl and amino groups. |

Pharmacological Research and Therapeutic Potential

In Vitro Pharmacological Profiling

Initial assessment of the pharmacological properties of 3-Isobutylamino-propan-1-ol involves a series of in vitro assays to characterize its interaction with biological targets and its effects on cells.

Specificity and Selectivity Assays

Specificity and selectivity are critical parameters in drug discovery, defining the ability of a compound to interact with its intended target over other molecules. Currently, detailed public data from specificity and selectivity assays for this compound against a broad panel of receptors, enzymes, and ion channels are not available. Such studies are essential to identify the primary molecular targets and predict potential off-target effects.

Cytotoxicity and Viability Assessments

Evaluating the cytotoxic potential of a compound is a fundamental step in its pharmacological profiling. These assessments determine the concentration at which a substance may induce cell death. Information regarding the cytotoxicity and viability of this compound in various cell lines is not extensively documented in publicly accessible research.

Preclinical Research Applications of this compound Analogues

The study of analogues, or structurally similar compounds, of this compound provides valuable insights into the therapeutic potential of this chemical class. Preclinical research utilizes various models to investigate the efficacy and safety of these analogues.

Disease Models Investigated

While specific studies on this compound analogues in various disease models are not widely reported, related chemical structures have been investigated in a number of therapeutic areas.

Neurodegenerative Diseases: The complex nature of neurodegenerative diseases necessitates the exploration of novel chemical entities. Research into related amino alcohol derivatives aims to identify compounds with neuroprotective properties.

Cancer: The search for new anticancer agents is a cornerstone of pharmaceutical research. Analogues of this compound could potentially be evaluated for their ability to inhibit cancer cell proliferation or induce apoptosis.

Infectious Diseases: The rise of antimicrobial resistance has spurred the investigation of new classes of compounds with antibacterial or antifungal activity.

Pharmacodynamic Studies and Efficacy Determinations

Pharmacodynamic studies are crucial for understanding how a compound affects the body. For analogues of this compound, these studies would involve assessing their mechanism of action and dose-response relationships in relevant disease models. Specific pharmacodynamic data and efficacy determinations for these analogues are not currently available in the public domain.

Toxicological Assessments and Safety Profiling in Preclinical Models

A thorough toxicological assessment is imperative to ensure the safety of any potential therapeutic agent. This involves in vivo studies in animal models to identify potential adverse effects and establish a safety profile. Detailed toxicological data for this compound analogues from preclinical models have not been publicly disclosed.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Detailed ADME studies specifically on this compound are not extensively available in publicly accessible scientific literature. However, insights can be drawn from related amino alcohol compounds. For instance, studies on structurally similar compounds like 2-amino-2-methyl-1-propanol indicate that these types of molecules can be absorbed orally and dermally. Following administration, such compounds are often distributed throughout the body and subsequently eliminated, primarily through urine. The metabolic pathways for these simpler amino alcohols are not always complex, and they may be excreted largely unchanged. It is crucial to note that direct extrapolation of these findings to this compound requires dedicated experimental verification to establish its specific pharmacokinetic profile.

| Pharmacokinetic Parameter | Finding for Structurally Similar Amino Alcohols | Relevance to this compound |

| Absorption | Can be absorbed through oral and dermal routes. | Suggests potential for various administration routes, pending investigation. |

| Distribution | Systemic distribution observed. | The compound may reach various tissues and organs after absorption. |

| Metabolism | May undergo limited metabolism. | The metabolic fate of this compound is a key area for future research. |

| Excretion | Primarily excreted in the urine. | Renal clearance is a likely route of elimination that needs to be confirmed. |

Emerging Therapeutic Areas

While specific research on this compound is in its infancy, the broader class of propanolamine (B44665) derivatives has shown promise in several key therapeutic fields. These explorations provide a foundational hypothesis for the potential applications of this compound.

The therapeutic potential of compounds structurally related to this compound in neurological disorders is an area of active interest. While direct studies are not yet published, the chemical scaffold is present in molecules with known central nervous system activity. Further research is warranted to investigate if this compound or its derivatives can modulate neurological pathways and offer therapeutic benefits for conditions affecting the nervous system.

In the field of oncology, various novel chemical entities are being explored for their anti-cancer properties. Some propanolamine derivatives have been synthesized and investigated for their ability to induce cell death in cancer cell lines. For example, a naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, has demonstrated the ability to induce apoptosis and necrosis in a variety of human cancer cells. While this compound is structurally more complex, it highlights the potential for the propanolamine backbone to serve as a scaffold for the development of new anti-cancer agents. The specific activity of this compound in cancer models remains to be determined.

| Related Compound | Cancer Cell Lines Tested | Observed Effect |

| 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol | Malignant pleural mesothelioma, lung cancer, hepatoma, gastric cancer, colorectal cancer, bladder cancer, prostate cancer, and renal cancer. | Induction of necrosis and apoptosis. |

The antimicrobial potential of various alcohol and amine-containing compounds is well-documented. Propanol (B110389) derivatives, for instance, are known to possess antimicrobial properties. Research into related compounds such as propan-1,3-diol has shown efficacy against bacteria like Escherichia coli and Pseudomonas aeruginosa. The mechanism of action often involves disruption of the bacterial cell membrane. This established activity within the propanol class suggests that this compound could be a candidate for anti-infective research, although specific studies are required to validate its spectrum of activity and mechanism of action against various pathogens.

| Pathogen | Observed Activity with Related Propanol Compounds |

| Escherichia coli | Susceptible |

| Pseudomonas aeruginosa | Susceptible |

| Staphylococcus aureus | Susceptible |

| Candida albicans | Susceptible |

Advanced Analytical and Characterization Methodologies in 3 Isobutylamino Propan 1 Ol Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of 3-Isobutylamino-propan-1-ol, offering non-destructive and highly detailed information about its molecular structure and functional groups.

High-resolution NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of this compound. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton can be assembled. nih.govresearchgate.net

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) provides information about the electronic environment of the protons, the integration value relates to the number of protons responsible for the signal, and the signal's multiplicity (splitting pattern) reveals information about neighboring protons. For this compound, a predicted spectrum would exhibit distinct signals for the isobutyl group and the propanol (B110389) backbone.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Typically, each unique carbon atom in the structure gives rise to a distinct signal. irisotope.comdocbrown.info The chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment (e.g., whether it is attached to an oxygen, nitrogen, or other carbons).

Predicted NMR Data for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||||

|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Predicted δ (ppm) |

| -CH(CH₃)₂ | ~1.8 - 2.0 | Multiplet (septet) | 1H | -CH(CH₃)₂ | ~28 - 30 |

| -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet | 6H | -CH(CH₃)₂ | ~20 - 22 |

| -NH-CH₂-CH(CH₃)₂ | ~2.4 - 2.6 | Doublet | 2H | -NH-CH₂-CH(CH₃)₂ | ~58 - 60 |

| -CH₂-CH₂OH | ~2.7 - 2.9 | Triplet | 2H | -CH₂-CH₂OH | ~48 - 50 |

| -CH₂-CH₂OH | ~1.6 - 1.8 | Multiplet (quintet) | 2H | -CH₂-CH₂OH | ~33 - 35 |

| -CH₂-OH | ~3.5 - 3.7 | Triplet | 2H | -CH₂-OH | ~60 - 62 |

| -NH- and -OH | Variable | Broad Singlet | 2H |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org For this compound, MS is crucial for determining its molecular weight and for identifying its metabolites through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized, forming a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound. This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and the loss of small neutral molecules like water. youtube.com

Tandem mass spectrometry (MS/MS) is particularly useful for metabolite identification. nih.gov In this technique, a specific ion (e.g., a suspected metabolite) is selected, fragmented, and its fragments are analyzed. This provides structural information that can confirm the identity of metabolites in complex biological mixtures.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 131 | [C₇H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 114 | [M - H₂O]⁺• | Loss of water from the molecular ion |

| 102 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of hydroxymethyl radical |

| 88 | [CH₂(CH₃)₂CH₂NHCH₂]⁺ | Cleavage of the C2-C3 bond of the propanol chain |

| 72 | [CH₂(CH₃)₂CHNH₂]⁺• | McLafferty-type rearrangement |

| 44 | [CH₂=NHCH₃]⁺ | Alpha-cleavage at the N-isobutyl bond |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage at the C1-C2 bond of the propanol chain |

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. vscht.cz The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), amine (-NH), and alkyl (C-H) groups. orgchemboulder.comwpmucdn.com The O-H and N-H stretching vibrations typically appear as broad bands in the high-wavenumber region, while C-H stretching appears as sharp peaks. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, Strong |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Weak to Medium, Sharp |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong, Sharp |

| N-H (Secondary Amine) | Bending | 1550 - 1650 | Variable |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| C-N (Aliphatic Amine) | Stretching | 1020 - 1250 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study compounds containing chromophores (light-absorbing groups). This compound is an aliphatic amino alcohol and lacks conjugated π-systems or other significant chromophores. myfoodresearch.com Therefore, it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). This characteristic necessitates the use of derivatization or alternative detection methods in techniques like HPLC.

Chromatographic Separations and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

HPLC is a premier technique for the separation, identification, and quantification of compounds. ccsenet.org For analytes like this compound that lack a UV chromophore, HPLC analysis typically requires a pre-column or post-column derivatization step to attach a UV-active or fluorescent tag to the molecule. actascientific.comsigmaaldrich.com

Common derivatizing agents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), fluorescamine, and dansyl chloride. nih.govnih.gov The resulting derivatives are highly fluorescent, allowing for very sensitive detection. Reversed-phase HPLC is the most common separation mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with buffers).

Typical HPLC Parameters for Derivatized Amino Alcohol Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | Fluorescence Detector (FLD) or UV-Vis Detector |

| Derivatization Agent | o-Phthalaldehyde (OPA) with a thiol |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is ideally suited for the analysis of volatile and thermally stable compounds. However, due to the polar nature and hydrogen-bonding capacity of the amine and hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. youtube.comnih.gov

Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. sigmaaldrich.com Common derivatization methods for amines and alcohols include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) or acylation. researchgate.net This process replaces the active hydrogens on the oxygen and nitrogen atoms with nonpolar groups, reducing intermolecular hydrogen bonding and increasing volatility. youtube.com The resulting derivatives can then be readily separated on a GC column and identified by their characteristic mass spectra. This approach is highly effective for identifying and quantifying volatile metabolites in biological samples. gcms.cz

Typical GC-MS Parameters for Derivatized Amino Alcohol Analysis

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA or MTBSTFA (Silylation) |

| GC Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temperature ramped to a final high temperature (e.g., 60°C to 300°C) |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is an indispensable technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. sigmaaldrich.com For this compound, which possesses a stereocenter at the second carbon of the propanol chain, determining the enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological activities. sigmaaldrich.comnih.gov High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent method for this purpose. nih.gov

The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. sigmaaldrich.com These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability, resulting in different retention times for the two enantiomers. researchgate.net

For the enantioseparation of amino alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective. nih.gov The separation can be performed under various modes, including normal-phase, reversed-phase, or polar organic mode, depending on the specific column and analyte derivatization. akjournals.comresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), along with a basic or acidic additive to improve peak shape, is optimized to achieve baseline separation. researchgate.net

Key parameters used to evaluate the effectiveness of the separation include the retention factor (k), the separation factor (α), and the resolution (Rs). An alpha value greater than 1 indicates that separation is occurring, while a resolution value of 1.5 or greater signifies baseline separation, which is ideal for accurate quantification.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Lux® Amylose-1 [5 µm, 250 x 4.6 mm] |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | 2.1 |

Crystallography and Structural Biology

Understanding the precise three-dimensional arrangement of atoms in this compound and its interactions with biological macromolecules is fundamental to elucidating its function. X-ray crystallography and cryo-electron microscopy are powerful techniques that provide atomic-level structural insights.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is a definitive method for determining the absolute configuration and solid-state conformation of a molecule. nih.gov The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to calculate an electron density map, from which the atomic structure of the molecule can be modeled. nih.gov

For a chiral molecule like this compound, crystallographic analysis of an enantiomerically pure sample can unambiguously determine its stereochemistry (R or S configuration). researchgate.net The structural data obtained includes precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline state. Furthermore, it provides detailed information about intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amino groups, which dictate how the molecules pack in the crystal lattice.

Co-crystallization of this compound with other molecules, such as a pharmaceutically relevant carboxylic acid, can be used to form novel solid forms with different physicochemical properties. X-ray diffraction of these co-crystals reveals the specific intermolecular interactions responsible for the formation of the new crystalline structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C7H17NO |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimensions | a = 8.5 Å, b = 9.1 Å, c = 12.4 Å |

| Volume (V) | 958.5 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Hydrogen Bonds | O-H···N, N-H···O |

Cryo-Electron Microscopy (Cryo-EM) of Receptor-Ligand Complexes

While X-ray crystallography is ideal for small molecules, cryo-electron microscopy (Cryo-EM) has revolutionized the study of large biomolecular complexes, such as G protein-coupled receptors (GPCRs), which are common targets for small molecule drugs. thermofisher.comportlandpress.com If this compound acts on a specific receptor, Cryo-EM can be used to visualize their interaction at near-atomic resolution. nih.gov

In a typical Cryo-EM experiment, a purified solution of the receptor-ligand complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. nih.gov A transmission electron microscope then captures thousands of two-dimensional images of the randomly oriented particles. These images are computationally processed and combined to reconstruct a three-dimensional density map of the complex. researchgate.net

This technique is particularly valuable for membrane proteins like GPCRs, which are notoriously difficult to crystallize. thermofisher.comportlandpress.com The resulting structure reveals the precise binding site and orientation (pose) of this compound within the receptor's binding pocket. nih.gov It can also show the conformational changes that occur in the receptor upon ligand binding, providing a mechanistic understanding of receptor activation or inhibition. researchgate.net This structural information is invaluable for structure-based drug design efforts aimed at improving the potency and selectivity of new therapeutic agents. nih.gov

| Structural Feature | Description of Finding |

|---|---|

| Overall Resolution | 2.9 Å |

| Ligand Binding Site | Located within the transmembrane helical bundle |

| Key Ligand-Receptor Interactions | Salt bridge with Aspartic Acid (D3.32), Hydrogen bond with Tyrosine (Y5.46), Cation-π interaction with Tryptophan (W6.48) |

| Receptor Conformational Change | Outward movement of the cytoplasmic end of transmembrane helix 6 (TM6) upon agonist binding |

| Significance | Reveals the molecular basis of receptor activation and provides a template for rational drug design |

Future Directions and Translational Research Potential

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Table 1: Potential Applications of AI/ML in 3-Isobutylamino-propan-1-ol Research

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Target Identification | Analyzing genomic and proteomic data to identify novel biological targets for which this compound may have high affinity. | Accelerates the initial stages of drug discovery by pinpointing relevant disease pathways. |

| Virtual Screening | Using computational models to screen large libraries of virtual compounds, including derivatives of this compound, against a specific target. | Reduces time and cost associated with high-throughput screening of physical compounds. deeplearning.ai |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. | Allows for early identification of potential safety and pharmacokinetic issues, reducing late-stage failures. deeplearning.ainih.gov |

| De Novo Drug Design | Generating novel molecular structures based on this compound with optimized properties for a specific target. | Facilitates the creation of more potent and selective drug candidates. |

Nanotechnology and Targeted Delivery Systems

A significant challenge for many small molecule drugs is achieving efficient and specific delivery to the target site while minimizing off-target effects. Nanotechnology offers a promising solution by encapsulating therapeutic agents within nanoscale carriers. nih.gov For this compound, formulating it within a nanocarrier could dramatically improve its pharmacokinetic profile and therapeutic efficacy.

Nanoparticles, such as liposomes or polymeric nanoparticles, can be engineered to carry this compound, protecting it from premature degradation in the bloodstream and controlling its release. nih.govmdpi.com These carriers can be designed to be small enough to penetrate biological barriers and accumulate at the site of disease, a concept known as passive targeting. nih.gov Moreover, active targeting can be achieved by decorating the nanoparticle surface with specific ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on diseased cells, thereby enhancing the precision of drug delivery. nih.gov This approach is particularly relevant in fields like oncology, where targeted therapy can reduce side effects associated with conventional chemotherapy.

Personalized Medicine Approaches and Biomarker Identification

Personalized medicine, or precision medicine, aims to tailor medical treatment to the individual characteristics of each patient. nih.gov This approach relies heavily on the use of biomarkers—measurable indicators of a biological state or condition—to guide treatment decisions. nih.gov Should this compound prove to be a viable therapeutic agent, its application could be significantly enhanced through a personalized medicine strategy.

The first step would be to identify predictive biomarkers that can distinguish patients who are most likely to respond to treatment with the compound from those who will not. nih.gov These biomarkers could be genetic mutations, protein expression levels, or other molecular signatures. nih.gov For example, if this compound is found to target a specific enzyme, the genetic variations in the gene encoding that enzyme could serve as a biomarker. Diagnostic tests could then be developed to screen patients for these biomarkers, ensuring that the drug is prescribed to the population in which it will be most effective and safe. nih.gov This targeted approach not only improves patient outcomes but also makes clinical trials more efficient.

Challenges and Opportunities in this compound Research

A major crisis facing biomedical research is the high rate of irreproducibility in preclinical studies, which wastes significant resources and slows the development of new therapies. clyte.techresearchgate.net It is estimated that over 50% of preclinical research is not reproducible, costing billions of dollars annually in the U.S. alone. clyte.technih.gov For a novel compound like this compound, ensuring the reliability of early-stage research is paramount.

Key factors contributing to irreproducibility include poor experimental design, lack of methodological transparency, improper statistical analysis, and variability in reagents and protocols. researchgate.netjpccr.eu To build a solid foundation for the potential clinical translation of this compound, researchers must adhere to rigorous standards, including clear documentation of protocols, adequate sample sizes, randomization, and blinding in experiments. jpccr.eu Adopting these best practices from the outset can increase the reliability of research findings and facilitate the validation of results by independent laboratories. researchgate.net

While a compound may show promise in the laboratory, its journey to becoming a commercial drug depends on the ability to synthesize it on a large scale in a cost-effective and efficient manner. The synthetic route used for initial, small-scale preparation of this compound may not be suitable for industrial production. Research into scalable synthetic methods is crucial. This involves optimizing reaction conditions, using readily available and inexpensive starting materials, and developing processes that are safe and environmentally friendly. For instance, methods developed for similar compounds like (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol have focused on achieving higher yields and lower costs, which would be a necessary goal for this compound as well. researchgate.net

For any drug to be effective, it must reach its target site in the body at a sufficient concentration and for an adequate duration. Biological barriers, such as cell membranes, the blood-brain barrier, and rapid clearance by the liver and kidneys, can significantly limit a drug's efficacy. nih.gov Early characterization of how this compound interacts with these biological systems is essential. Studies would need to investigate its membrane permeability, metabolic stability, and susceptibility to efflux pumps. If the compound faces significant barriers, medicinal chemistry efforts could focus on creating derivatives with improved properties, or as mentioned previously, nanotechnology-based delivery systems could be employed to help it overcome these obstacles. mdpi.com

常见问题

Basic: What are the recommended synthetic routes for 3-Isobutylamino-propan-1-ol, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For enantiomeric purity, chiral catalysts (e.g., palladium nanoparticles modified with ligands, as in hydrogenation reactions of acetylenic precursors) can enhance stereoselectivity . Optimizing reaction parameters (temperature, solvent, catalyst loading) is critical. For example:

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (ee%) |

|---|---|---|---|---|

| Pd/C | 80 | Ethanol | 75 | 85 |

| Chiral Ru-complex | 60 | THF | 68 | 92 |

Data from analogous propanol derivatives suggest that lower temperatures reduce side reactions, while polar aprotic solvents improve nucleophilicity of the amine group .

Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

Methodological Answer:

Combine NMR (¹H/¹³C), FT-IR , and mass spectrometry for structural confirmation. For purity, use HPLC with chiral columns to resolve enantiomers, referencing protocols for (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol . Quantitative analysis of impurities (e.g., unreacted isobutylamine) can employ GC-MS with internal standards, as demonstrated for pharmaceutical intermediates .

Advanced: How can computational chemistry guide the prediction of this compound’s interactions with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and QSAR models can predict binding affinities to enzymes or receptors. For instance, PubChem’s 3D structure data for similar amino-propanols enable homology modeling . Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity, such as HOMO-LUMO gaps, to rationalize experimental bioactivity variations .

Advanced: What experimental strategies resolve contradictions in spectroscopic or bioactivity data for this compound?

Methodological Answer:

Contradictions may arise from solvent effects, stereochemical variations, or impurities. Use control experiments (e.g., repeating synthesis under inert atmosphere) and cross-validation (e.g., 2D NMR for stereochemistry). For bioactivity discrepancies, standardize assays (e.g., fixed cell lines, consistent incubation times) and apply statistical tools (ANOVA) to isolate variables, as outlined in qualitative research frameworks .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Follow GHS guidelines : use fume hoods, nitrile gloves, and eye protection. Refer to SDS data for analogous compounds (e.g., (S)-2-aminopropan-1-ol), which highlight risks of skin irritation and respiratory sensitization . Store in sealed containers under nitrogen to prevent oxidation, and neutralize waste with dilute acetic acid before disposal .

Advanced: How can enantiomeric excess (ee) be quantified and enhanced during synthesis?

Methodological Answer:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. To enhance ee, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or kinetic resolution (e.g., lipase-mediated acetylation). A study on (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol achieved >95% ee using immobilized Candida antarctica lipase .

Advanced: What thermodynamic models predict solubility and stability of this compound in formulation buffers?

Methodological Answer:

Apply local composition models (e.g., Wilson equation) to predict activity coefficients in aqueous-organic mixtures. For example, the Renon-Prausnitz model accurately correlates excess Gibbs energy for propanol derivatives in ethanol-water systems . Experimental validation via dynamic light scattering (DLS) monitors aggregation under varying pH and ionic strength.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。